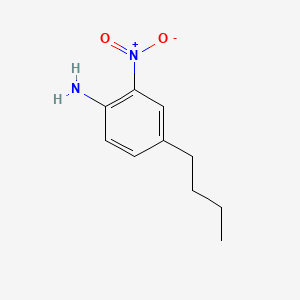

4-Butyl-2-nitroaniline

描述

Contextualization within Aromatic Amine and Nitroaromatic Compound Research

Aromatic amines and nitroaromatic compounds are foundational to the chemical industry, serving as precursors for a vast array of products including dyes, pharmaceuticals, and polymers. nih.govresearchgate.netwikipedia.org Aromatic amines, such as aniline (B41778), are key building blocks in chemical synthesis, while nitroaromatic compounds are notable for their diverse applications and are also a focus of environmental and toxicological studies due to their widespread use. nih.govnih.govresearchgate.net The study of substituted nitroanilines like 4-butyl-2-nitroaniline is situated at the intersection of these two significant areas of research, benefiting from the extensive knowledge base of both parent compound classes. nih.govresearchgate.net

Significance of Substituent Effects on Reactivity and Electronic Structure of Nitroanilines

The chemical behavior of a substituted nitroaniline is profoundly influenced by the nature and position of its substituent groups. The amino group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. When present on the same aromatic ring, their combined influence on the molecule's electronic distribution and reactivity is a subject of detailed study.

Specific Research Focus on Butyl-Substituted Nitroanilines

The introduction of a butyl group to the nitroaniline framework, as in this compound, provides a specific point of interest for researchers. The tert-butyl group, for example, is known for providing lipophilicity and steric bulk, which can be desirable in pharmaceutical applications. vulcanchem.com The specific arrangement of substituents in compounds like 2-tert-butyl-4-nitroaniline (B373652) could create a valuable scaffold for synthesizing active pharmaceutical ingredients. vulcanchem.com The butyl group's influence on the molecule's solubility, crystal packing, and ultimately its biological activity is an area of active investigation. Research on related compounds, such as N-alkyl-2-nitroanilines, has revealed interesting fragmentation patterns upon collisional activation, indicating intramolecular interactions influenced by the alkyl chain. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-butyl-2-nitrophenylamine |

| CAS Number | 3663-22-7 |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| InChI Key | RAKSJFYIAHRHCH-UHFFFAOYSA-N |

Source: sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

4-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKSJFYIAHRHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074602 | |

| Record name | Benzenamine, 4-butyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-22-7 | |

| Record name | 4-Butyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-butyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butyl-2-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4YCA6UEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Butyl 2 Nitroaniline

Advanced Synthetic Routes to 4-Butyl-2-nitroaniline and its Isomers

Advanced synthetic strategies are employed to overcome the challenges associated with controlling the regiochemical outcome of electrophilic aromatic substitution on highly activated rings like anilines. These routes focus on maximizing the yield of the desired 2-nitro isomer while minimizing the formation of other regioisomers.

The most direct conceptual route to this compound is the nitration of 4-butylaniline. However, the direct nitration of anilines is fraught with difficulties. The highly activating amino group makes the aromatic ring susceptible to over-oxidation by strong nitrating agents, leading to the formation of tarry by-products and low yields. brainly.instackexchange.com Furthermore, in the strongly acidic conditions of a typical nitrating mixture (concentrated nitric and sulfuric acids), the amino group is protonated to form the anilinium ion. stackexchange.comstudy.com This anilinium group is a powerful deactivating, meta-directing group, leading to significant amounts of the meta-nitro product alongside ortho and para isomers. brainly.instackexchange.comstudy.com

To enhance the regioselectivity of nitration, particularly to favor the ortho isomer, various reaction conditions can be optimized. This includes the choice of nitrating agent, solvent, and temperature. While the standard mixed-acid nitration is often too harsh, alternative reagents have been developed to achieve milder and more selective transformations. study.com

One specific method for the synthesis of this compound involves using 70% w/w nitric acid at a controlled, low temperature (ice bath) on the protected aniline (B41778) precursor. chemicalbook.com Other research has demonstrated that reagents like tert-butyl nitrite (B80452) can be used for the regioselective ring nitration of N-alkyl anilines under mild conditions. acs.orgnih.govresearchgate.net Metal nitrate complexes have also been explored as nitrating agents. For instance, bismuth nitrate pentahydrate Bi(NO₃)₃•5H₂O has been shown to be an effective and regioselective agent for the ortho-nitration of some anilines, avoiding the use of corrosive concentrated acids. researchgate.net

Table 1: Comparison of Nitrating Agents for Aniline Derivatives

| Nitrating Agent | Typical Conditions | General Selectivity Outcome | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Low Temperature | Mixture of o-, p-, and significant m- (due to anilinium ion) | stackexchange.comstudy.com |

| tert-Butyl Nitrite (TBN) | Acetonitrile, 80 °C | Regioselective nitration of N-alkyl anilines | acs.orgnih.govresearchgate.net |

| Bi(NO₃)₃•5H₂O | Acetic Anhydride, DCM | Often favors ortho-nitration for substituted anilines | researchgate.net |

To circumvent the problems of oxidation and meta-direction, the most common and effective strategy is the protection of the amino group before the nitration step. brainly.instudy.comdoubtnut.com The most widely used method is acetylation, where the aniline is treated with acetic anhydride to form an acetanilide intermediate. doubtnut.comdoubtnut.comchemistry-online.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-directing activator, but its activating strength is significantly moderated compared to the free amino group. brainly.inmagritek.com This moderation prevents oxidative side reactions and, because the acetamido group is less basic, it does not become protonated, thus avoiding meta-direction. brainly.in

A documented synthesis of this compound begins with 4-n-butylaniline. chemicalbook.com The amino group is first protected by reacting it with acetic anhydride. chemicalbook.com The resulting N-(4-butylphenyl)acetamide is then nitrated. Following the nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous hydrochloric acid) to yield the final product, this compound, with a reported yield of 28%. chemicalbook.com Other protecting groups, such as ethyl chloroformate, have also been utilized in the synthesis of related compounds like 4-methyl-2-nitroaniline. patsnap.com

Table 2: Three-Step Synthesis via Protection Strategy

| Step | Reaction | Purpose |

|---|---|---|

| 1. Protection | 4-butylaniline + Acetic Anhydride → N-(4-butylphenyl)acetamide | To moderate the reactivity of the amino group and direct nitration to ortho/para positions. |

| 2. Nitration | N-(4-butylphenyl)acetamide + HNO₃ → N-(4-butyl-2-nitrophenyl)acetamide | To introduce the nitro group onto the aromatic ring. |

An alternative to the direct nitration of a substituted aniline is to construct the molecule from smaller, functionalized building blocks. These methods involve forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds on a nitroaromatic scaffold using modern cross-coupling techniques or by functionalizing a nitrobenzene (B124822) ring and subsequently forming the amine.

In recent years, nitroarenes have gained attention as viable electrophilic partners in transition metal-catalyzed cross-coupling reactions, serving as alternatives to more common aryl halides. acs.org This opens up synthetic pathways where the nitro group itself can be used as a handle for coupling or can be retained while other positions are functionalized.

Catalytic systems involving palladium, copper, and rhodium have been developed for this purpose. researchgate.net For instance, the Buchwald-Hartwig amination, a powerful method for C-N bond formation, has been adapted for use with nitroarenes, which could theoretically be applied to couple an amine with a suitable butyl-substituted nitroaromatic precursor. researchgate.net Similarly, copper-catalyzed reactions have been shown to couple nitroarenes with aryl boronic acids to construct C-N bonds. nih.gov For C-C bond formation, reactions analogous to the Suzuki coupling can be envisioned, where a butyl group could be introduced by coupling a butyl-organometallic reagent with a di-functionalized nitroarene. The general principle involves the oxidative addition of a metal catalyst into a carbon-nitro bond, followed by transmetalation and reductive elimination.

Table 3: Potential Cross-Coupling Strategies for Synthesis

| Reaction Type | Description | Potential Application for this compound |

|---|---|---|

| Suzuki-type Coupling | Pd-catalyzed reaction between an organoboron compound and an electrophile. | Coupling of butylboronic acid with a 1-halo-2-nitroaniline derivative. |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation between an amine and an aryl halide/triflate. | Coupling of ammonia or an ammonia equivalent with a 1-halo-4-butyl-2-nitrobenzene. |

This synthetic approach involves modifying a nitrobenzene precursor first and then converting the nitro group into an amine. For example, a butyl group could potentially be introduced onto a dinitrobenzene molecule via nucleophilic aromatic substitution or other C-H functionalization methods.

More commonly, this strategy involves the selective reduction of a nitro group to an amine. Nitroarenes are readily reduced to their corresponding primary amines under various conditions, such as using inexpensive zinc or iron dust. acs.orgorganic-chemistry.org This method is highly versatile and tolerates a wide range of other functional groups. organic-chemistry.org A plausible route could involve the Friedel-Crafts alkylation of nitrobenzene to introduce the butyl group, followed by a second nitration and subsequent selective reduction of one of the two nitro groups.

A powerful extension of this is the one-pot reductive amination, where a nitro compound is reduced in the presence of a carbonyl compound (an aldehyde or ketone) to form a secondary or tertiary amine directly. frontiersin.orgresearchgate.net This is particularly useful for synthesizing N-alkylated aniline derivatives. organic-chemistry.org The choice of reducing agent is critical for chemoselectivity; for instance, certain silanes or boranes can reduce a nitro group while leaving a carbonyl function intact. acs.org

Table 4: Selected Methods for Nitro Group Reduction

| Reagent/System | Conditions | Characteristics | Reference |

|---|---|---|---|

| Zinc (Zn) Dust | Water with nanomicelles, room temp. | Green, mild, tolerates many functional groups. | organic-chemistry.org |

| Iron (Fe) / CaCl₂ | Aqueous media | Efficient system for reduction. | organic-chemistry.org |

| HSiCl₃ / Tertiary Amine | Metal-free, wide applicability. | organic-chemistry.org |

Emerging Catalytic Systems in Nitroaniline Synthesis

The synthesis of nitroanilines, including this compound, is increasingly benefiting from the development of advanced catalytic systems designed to improve efficiency, selectivity, and sustainability. Research has focused on both heterogeneous and homogeneous catalysts that can operate under milder conditions and offer better control over the reaction outcomes.

Heterogeneous and homogeneous catalysts are pivotal in modern organic synthesis, particularly in the production of anilines through the reduction of nitroaromatics.

Heterogeneous Catalysts: These are widely employed in industrial processes due to their stability, ease of separation from the reaction mixture, and recyclability. nih.govacs.org Common examples include precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials such as activated carbon, alumina (Al₂O₃), or silica. acs.orgresearchgate.netnih.gov For instance, Pd/Al₂O₃ catalysts are noted for their high activity and suitability for high-temperature operations relevant to large-scale aniline production. acs.org Noble-metal-free alternatives, such as Raney nickel and cobalt-based catalysts, are also used due to their cost-effectiveness and excellent activity. nih.gov Recent advancements include the use of nanostructured magnetic catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, which can be easily recovered using a magnetic field and reused for multiple cycles without significant loss of activity. researchgate.netnih.gov

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which can lead to higher selectivity and activity under milder conditions. nih.gov Homogeneous systems often involve transition metal complexes with specific ligands that can be tuned to control the catalyst's electronic and steric properties. nih.gov Catalysts based on iridium, rhodium, ruthenium, and palladium have been developed for the hydrogenation of nitroarenes. nih.gov While offering high chemoselectivity, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product, which can hinder their industrial application. nih.govacs.org

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Heterogeneous | Pd/C, Pt/C, Raney Ni, CuFe₂O₄ nanoparticles nih.govnih.gov | Easy to separate and recycle, high stability, suitable for industrial processes nih.govacs.org | Lower selectivity compared to homogeneous catalysts, may require harsher conditions nih.gov |

| Homogeneous | Rh, Ru, Ir complexes nih.gov | High activity and selectivity, mild reaction conditions, readily modified nih.gov | Difficult to separate from product, potential for metal contamination nih.govacs.org |

Green chemistry principles are increasingly being integrated into the synthesis of nitroanilines to minimize environmental impact. A key focus is the use of environmentally benign solvents, particularly water. For example, the hydrogenation of p-nitroaniline to p-phenylenediamine has been successfully demonstrated using a Raney nickel catalyst with water as the solvent, creating a safe and eco-friendly process where the solvent and catalyst can be reused. researchgate.net

Another green approach involves avoiding hazardous reagents. Traditional methods like the Bechamp reduction require corrosive acids and stoichiometric amounts of iron, generating significant waste. nih.gov Catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant, is a much cleaner alternative as it produces only water as a byproduct. nih.gov The development of highly efficient and recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes by reducing catalyst waste. researchgate.netnih.gov Research into organic solvent-free processes, such as the synthesis of 2,6-dibromo-4-nitroaniline in an aqueous acidic medium, also highlights the move towards greener synthetic routes that allow for the recycling of the reaction medium. researchgate.net

Process Intensification through Continuous Flow Chemistry for Nitroaniline Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of anilines from nitro compounds, offering significant advantages over traditional batch processing. nih.gov This methodology provides enhanced safety, particularly when dealing with potentially explosive nitro compounds, by minimizing the reaction volume at any given time. It also allows for superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. nih.gov

In a typical flow setup, solutions of the nitro compound and a reducing agent are pumped through a heated microreactor containing a packed-bed of a heterogeneous catalyst. nih.govbeilstein-journals.org This approach has been used for the rapid synthesis of various anilines using reagents like hydrazine with an iron oxide nanocrystal catalyst or trichlorosilane in a metal-free system. nih.gov The residence time in the reactor can be precisely controlled, often allowing for complete conversion in minutes. nih.gov

Recent developments include the use of novel catalytic systems within 3D-printed fixed-bed reactors. For instance, rhenium-based nanoparticles embedded in a polymer matrix have been used for the continuous-flow reduction of various nitroaromatic compounds. mdpi.com Palladium supported on glass wool has also been shown to be an effective and durable catalyst for nitro reductions in aqueous flow systems at ambient temperature and pressure. nih.gov

Table 2: Examples of Continuous Flow Systems for Nitroarene Reduction

| Reducing System | Catalyst | Reactor Type | Key Advantages |

|---|---|---|---|

| Hydrazine Hydrate | Iron Oxide Nanocrystals | Microwave-assisted | Fast transformations (2-8 minutes), scalable nih.gov |

| Trichlorosilane | Metal-free | PTFE Microreactor | High yields, no purification needed, mild conditions nih.govresearchgate.net |

| Sodium Borohydride (B1222165) | Rhenium-based Nanoparticles | 3D-Printed Fixed Bed | Sustainable, catalyst durability mdpi.com |

| Sodium Borohydride / H₂ | Palladium on Glass Wool | Glass Tube | Operates at room temp/pressure, aqueous media nih.gov |

Reaction Pathways and Derivatization of this compound

Reductive Transformations of the Nitro Group to Amino Functionalities

The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations in organic synthesis, providing a crucial route to aromatic amines from readily available nitroarenes. wikipedia.org This conversion is central to the derivatization of this compound, transforming it into 4-butyl-1,2-diaminobenzene, a valuable intermediate for further synthesis.

Catalytic Hydrogenation: This is the most common and industrially preferred method for reducing aromatic nitro compounds. nih.govwikipedia.org It typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. nih.gov A wide range of heterogeneous catalysts are effective, including palladium, platinum, and nickel-based systems. acs.orgnih.gov The process is highly efficient but can be hazardous due to the use of flammable hydrogen gas and the potential for unstable hydroxylamine intermediates to form, which can lead to thermal runaway. mt.com The reaction conditions, such as solvent, temperature, and pressure, can be optimized to maximize yield and minimize side reactions. google.com Additives, such as vanadium compounds, can be used to prevent the accumulation of hydroxylamine intermediates, leading to purer products and faster reaction times. google.com

Chemo-selective Reduction: In molecules containing multiple reducible functional groups, it is often necessary to selectively reduce the nitro group while leaving others intact. Numerous methodologies have been developed to achieve this. organic-chemistry.org For example, catalytic transfer hydrogenation using formic acid or ammonium formate as a hydrogen source in place of H₂ gas can offer high selectivity. wikipedia.org Metal-free reduction systems, such as the combination of bis(pinacolato)diboron (B₂pin₂) and a base, can selectively reduce nitro groups in the presence of ketones, esters, and halogens. organic-chemistry.org Other reagents like tin(II) chloride (SnCl₂) in acidic media or sodium hydrosulfite are classic methods known for their chemoselectivity in reducing nitroarenes without affecting other sensitive groups. wikipedia.orgscispace.com The choice of reducing agent and conditions is critical for achieving the desired transformation on a complex substrate. researchgate.netjrfglobal.com

Table 3: Selected Methodologies for the Reduction of Aromatic Nitro Groups

| Method | Reagent/Catalyst | Typical Conditions | Selectivity Profile |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni wikipedia.org | Pressurized H₂, various solvents | Highly efficient but can reduce other groups (alkenes, alkynes) nih.gov |

| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate wikipedia.org | Pd/C catalyst, refluxing alcohol | Generally milder and more selective than direct hydrogenation |

| Metal/Acid Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) wikipedia.orgscispace.com | Refluxing acid | Good for selective nitro reduction; tolerates carbonyls, esters scispace.com |

| Sulfide Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄) wikipedia.org | Aqueous or alcoholic solution | Can selectively reduce one nitro group in dinitro compounds wikipedia.org |

| Metal-Free Reduction | B₂pin₂ / KOtBu organic-chemistry.org | Isopropanol | High chemoselectivity; tolerates ketones, nitriles, esters, halogens organic-chemistry.org |

Utilization of Nanocatalytic Systems for Efficient Reduction

The reduction of the nitro group in nitroaniline derivatives is a fundamental transformation, yielding corresponding phenylenediamines which are valuable precursors in the synthesis of dyes, pharmaceuticals, and polymers. nih.gov While traditional methods often require harsh conditions, recent advancements have focused on the use of nanocatalytic systems to achieve efficient and environmentally friendly reduction. nih.gov

Heterogeneous nanocatalysts have demonstrated significant efficacy in the reduction of nitroanilines. nih.gov For instance, magnetic copper ferrite (CuFe₂O₄) nanoparticles have been synthesized and employed as an effective and reusable catalyst for the reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective amino compounds using sodium borohydride (NaBH₄) as the reducing agent in an aqueous medium. nih.govresearchgate.net These nanocatalysts provide a large surface area for the reaction, facilitating the transfer of electrons from the borohydride donor to the nitro group. nih.gov The process is characterized by rapid reaction times, high conversion rates, and the ability to recover the magnetic catalyst for subsequent cycles, highlighting its economic and environmental benefits. nih.govresearchgate.net

The catalytic activity of such systems is significantly higher than the uncatalyzed reaction, which faces a large kinetic barrier. nih.gov Studies on CuFe₂O₄ nanoparticles have shown remarkable rate constants and high conversion percentages within minutes at room temperature. nih.govresearchgate.net

Below is a table summarizing the performance of a representative nanocatalytic system in the reduction of nitroanilines, which is analogous to the reduction of this compound.

| Substrate | Product | Reducing Agent | Reaction Time | Conversion Percentage (%) | Rate Constant (k) |

|---|---|---|---|---|---|

| 2-Nitroaniline | ortho-Phenylenediamine | NaBH₄ | 90 s | 95.6 | 3.19 x 10⁻² s⁻¹ |

| 4-Nitroaniline | para-Phenylenediamine | NaBH₄ | 40 s | 96.5 | 7.49 x 10⁻² s⁻¹ |

Derivatizations Involving the Primary Amino Group

The primary amino group in this compound is a key functional handle for a multitude of derivatization reactions, allowing for the introduction of various functional groups and the extension of the molecular framework.

Acylation: The primary amino group of this compound can be readily acylated using acylating agents such as acyl anhydrides or acyl halides. For example, acetylation with acetic anhydride converts the amino group into an acetamido group. nih.gov This reaction is typically performed to protect the amino group or to introduce an amide functional group, which can alter the compound's chemical and physical properties. nih.govchemicalbook.com The amount of acylating agent used is typically in the range of 0.8 to 1.5 moles per mole of the nitroaniline compound. google.com

Alkylation: N-alkylation of the primary amine can be achieved, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A one-pot protocol for the conversion of N-unsubstituted o-nitroanilines into O-alkylated-N-hydroxy-benzimidazoles involves an initial N-alkylation step. tandfonline.com More modern methods include visible-light-induced N-alkylation, which offers a more environmentally friendly approach by avoiding the use of metals, bases, and ligands. nih.gov

Sulfonylation: The amino group can react with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form sulfonamides. researchgate.net This reaction is important for synthesizing compounds with potential biological activities and for creating intermediates for further chemical transformations. researchgate.netsmolecule.com

The primary aromatic amino group of this compound allows for diazotization, a process that converts the amine into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (NaNO₂), in a strong acidic solution (e.g., HCl or H₂SO₄) at low temperatures. unb.cagoogle.com

The resulting 4-butyl-2-nitrobenzenediazonium salt is an electrophilic intermediate that can subsequently react with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, anilines), in an azo coupling reaction. nih.govanjs.edu.iq This electrophilic aromatic substitution reaction results in the formation of a highly colored azo compound, characterized by the -N=N- functional group. unb.caresearchgate.net Azo compounds derived from nitroanilines are significant in the dye industry. researchgate.net

The presence of a strong electron-withdrawing nitro group on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgtandfonline.com For an SₙAr reaction to occur, a good leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the nitro group. wikipedia.orgnih.gov

In a hypothetical derivative like 4-butyl-6-chloro-2-nitroaniline, the nitro group at position 2 would strongly activate the carbon at position 6 (ortho) for attack by a nucleophile (e.g., an alkoxide, thiolate, or another amine). The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. youtube.com The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the substituted product. youtube.com

Intramolecular Cyclization and Heterocyclic Compound Formation from this compound Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly fused systems that are of interest in medicinal chemistry and materials science. These syntheses often involve the transformation of both the amino and nitro groups.

Benzimidazoles: A highly efficient and versatile method for synthesizing benzimidazoles involves the reductive cyclization of o-nitroanilines. organic-chemistry.org In this one-pot reaction, this compound can be treated with an aldehyde in the presence of a reducing agent such as sodium dithionite (Na₂S₂O₄). organic-chemistry.orgresearchgate.net The process involves the in-situ reduction of the nitro group to a second amino group, forming a 4-butyl-1,2-phenylenediamine intermediate. This diamine then condenses with the aldehyde, followed by cyclization and aromatization to yield the corresponding 5-butyl-2-substituted-benzimidazole. organic-chemistry.orgnih.gov This method is applicable to a wide range of aliphatic and aromatic aldehydes under mild conditions. organic-chemistry.org

| Starting Material Type | Second Reactant | Key Reagent/Catalyst | Product Type |

|---|---|---|---|

| o-Nitroaniline | Aldehyde | Na₂S₂O₄ (reducing agent) | 2-Substituted Benzimidazole |

| o-Nitroaniline | Benzylamine | Cobalt or Iron catalyst | 2-Aryl Benzimidazole |

| o-Nitroaniline | CO₂/H₂ | Gold (Au) catalyst | Benzimidazolone derivatives |

Phenazines: Phenazines are nitrogen-containing heterocyclic compounds that can be synthesized from o-nitroaniline derivatives. guidechem.combohrium.com A common route is the Wohl-Aue reaction. While a direct cyclization of this compound is not typical, it can be used as a building block. For instance, it could first undergo an N-arylation reaction with a suitable aryl halide. The resulting N-aryl-2-nitroaniline derivative can then undergo a reductive cyclization. researchgate.netresearchgate.net In this step, the nitro group is reduced to an amino group, and the resulting diamine undergoes an oxidative cyclization to form the fused phenazine ring system. guidechem.comresearchgate.net

Mechanistic Studies of Cyclization Pathways

The formation of benzimidazole derivatives from this compound is a cornerstone of heterocyclic synthesis, proceeding through a reductive cyclization mechanism. While specific mechanistic studies focusing exclusively on this compound are not extensively documented in the literature, a consensus on the general pathway for the reductive cyclization of o-nitroanilines provides a robust framework for understanding this transformation. The process is fundamentally a tandem reaction sequence initiated by the reduction of the nitro group, followed by condensation and cyclization.

The most widely accepted mechanism involves two primary stages:

Reduction of the Nitro Group: The initial and critical step is the reduction of the nitro moiety of this compound to an amino group. This transformation is not a single-step event but proceeds through a series of intermediates. The reduction cascade typically involves the formation of a nitroso derivative (4-butyl-2-nitrosoaniline) followed by a hydroxylamine derivative (N-(2-amino-5-butylphenyl)hydroxylamine). These intermediates are generally short-lived and are further reduced to form the key intermediate, 4-butyl-1,2-phenylenediamine. The efficiency and rate of this reduction are highly dependent on the choice of reducing agent, which can range from catalytic hydrogenation to chemical reductants like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). organic-chemistry.orgnih.gov Electrochemical methods have also been developed for this reductive step, offering a controlled and often milder alternative. rsc.orgelsevierpure.com

Condensation and Cyclization: Once the in situ generation of 4-butyl-1,2-phenylenediamine is achieved, it readily undergoes condensation with a suitable carbonyl compound, typically an aldehyde or a carboxylic acid derivative. When an aldehyde is used, the more nucleophilic amino group of the diamine attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base. An intramolecular nucleophilic attack by the second amino group on the imine carbon initiates the cyclization, forming a dihydrobenzimidazole intermediate. The final step is the aromatization of this intermediate, which often occurs via oxidation, to yield the stable benzimidazole ring system. In many synthetic protocols, this oxidation is facilitated by air or a mild oxidant present in the reaction mixture.

A plausible mechanistic pathway for the reductive cyclization of this compound with an aldehyde (RCHO) is depicted below:

Proposed Mechanistic Steps for Reductive Cyclization:

| Step | Reactant(s) | Intermediate(s) | Product(s) | Description |

| 1 | This compound | 4-Butyl-2-nitrosoaniline, N-(2-amino-5-butylphenyl)hydroxylamine | 4-Butyl-1,2-phenylenediamine | Reduction of the nitro group to an amino group via nitroso and hydroxylamine intermediates. |

| 2 | 4-Butyl-1,2-phenylenediamine, Aldehyde (RCHO) | Hemiaminal | Schiff Base | Condensation of the diamine with an aldehyde to form a Schiff base. |

| 3 | Schiff Base | Dihydrobenzimidazole | 2-Substituted 5-butyl-1H-benzimidazole | Intramolecular cyclization followed by aromatization (oxidation). |

Advanced Spectroscopic and Computational Investigations of 4 Butyl 2 Nitroaniline and Analogs

Comprehensive Spectroscopic Characterization Techniques

The structural and electronic properties of 4-butyl-2-nitroaniline and its analogs are profoundly influenced by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring. Spectroscopic techniques, supported by computational analysis, provide a powerful lens through which to examine these molecular features.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing the nature of intermolecular forces. By analyzing the frequencies of molecular vibrations, a detailed picture of the molecular structure can be constructed.

The FTIR and Raman spectra of nitroanilines are characterized by distinct bands corresponding to the vibrational modes of their primary functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the substituted benzene ring.

The amino group gives rise to characteristic stretching vibrations. Theoretical calculations on 2-nitroaniline (B44862) show asymmetric and symmetric NH₂ stretching vibrations in the regions of 3567-3543 cm⁻¹ and 3442-3424 cm⁻¹, respectively. researchgate.net Bending modes for the NH₂ group, such as scissoring, are typically observed in the 1630–1610 cm⁻¹ region. researchgate.net

The nitro group is identified by its strong asymmetric and symmetric stretching vibrations. For nitrobenzene (B124822), the symmetric stretching of the NO₂ group results in a very strong Raman band at 1347 cm⁻¹. spectroscopyonline.com In substituted nitroanilines, these bands are consistently observed, with DFT calculations for 2-nitroaniline placing the asymmetric and symmetric stretches around 1521 cm⁻¹ and 1312 cm⁻¹, respectively. researchgate.net

The butyl group introduces vibrations associated with C-H bonds. FTIR data for this compound shows alkane C-H stretching frequencies at 2953, 2927, and 2868 cm⁻¹. rug.nl The aromatic ring itself contributes to a number of bands, including C-H stretching modes, which for nitrobenzene appears at 3079 cm⁻¹, and ring breathing modes. spectroscopyonline.com

A summary of key vibrational frequencies for this compound and related compounds is presented below.

| Vibrational Mode | Compound | Frequency (cm⁻¹) | Technique | Reference |

| N-H Stretch | This compound | 3359 | FTIR | rug.nl |

| Asymmetric C-H Stretch (Alkyl) | This compound | 2953 | FTIR | rug.nl |

| Symmetric C-H Stretch (Alkyl) | This compound | 2927, 2868 | FTIR | rug.nl |

| C=C Aromatic Stretch | This compound | 1623 | FTIR | rug.nl |

| Asymmetric N-O Stretch | This compound | 1575 | FTIR | rug.nl |

| Symmetric N-O Stretch | This compound | 1331 | FTIR | rug.nl |

| C-N Stretch | This compound | 1267 | FTIR | rug.nl |

| NO₂ Symmetric Stretch | Nitrobenzene | 1347 | Raman | spectroscopyonline.com |

| NH₂ Scissoring | 2-Nitroaniline (Calculated) | 1629 | DFT | researchgate.net |

Vibrational solvatochromism describes the shift in the vibrational frequency of a molecule when the solvent is changed. wikipedia.org These shifts arise from solute-solvent interactions that alter the molecule's electron distribution and, consequently, its bond strengths. For polar molecules like nitroanilines, electrostatic interactions with solvent dipoles are a primary driver of these changes.

Studies on p-nitroaniline (PNA), a close analog, have shown that while ground-state vibrational frequencies are generally not heavily dependent on the solvent, subtle shifts can be observed. researchgate.net For instance, the symmetric NO₂ stretching frequency in PNA is known to undergo a red-shift (a decrease in frequency) of approximately -30 cm⁻¹ when moving from a polar solvent like DMSO to a nonpolar one like cyclohexane. researchgate.net This indicates that the N-O bonds are slightly weakened in more polar environments, which can be attributed to the stabilization of the charge-separated resonance structures of the molecule. This phenomenon allows vibrational spectroscopy to be used as a probe for the local molecular environment. wikipedia.org

Electronic absorption spectroscopy (UV-Vis) is a key technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these transitions occur provide insight into the molecule's electronic properties, particularly those involving charge transfer.

The UV-Vis spectra of nitroanilines are typically dominated by an intense, long-wavelength absorption band. acs.org This band is attributed to an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating amino group, through the aromatic π-system, to the electron-accepting nitro group. ulisboa.ptresearchgate.net This push-pull mechanism results in a significant separation of charge in the excited state. researchgate.net

For example, the spectrum of p-nitroaniline in ethanol (B145695) shows this prominent ICT band at a maximum absorption wavelength (λmax) of 375 nm. asianpubs.org A second, higher-energy band, corresponding to a locally excited transition within the benzene ring, is observed around 227 nm. asianpubs.org For N-butyl-4-nitroaniline, a structural isomer of the target compound, a lower cut-off wavelength has been reported at 235 nm, with a calculated optical band gap of 4.83 eV. researchgate.net

The position and intensity of the ICT band in nitroanilines are highly sensitive to both the nature of other substituents on the ring and the polarity of the solvent.

Substituent Effects: The presence of an alkyl group, such as the butyl group in this compound, acts as a weak electron-donating group. Theoretical studies on p-nitroaniline derivatives show that electron-donating substituents cause a bathochromic (red) shift in the absorption spectrum, moving the λmax to longer wavelengths. researchgate.netnih.gov This is because these groups further enhance the electron-donating ability of the amino moiety, which destabilizes the ground state relative to the more polar excited state, thus lowering the energy required for the electronic transition. researchgate.net Conversely, electron-withdrawing groups tend to cause a hypsochromic (blue) shift. researchgate.netnih.gov

Solvatochromic Effects: The change in the position of absorption bands with solvent polarity is known as solvatochromism. Nitroanilines are classic examples of molecules exhibiting positive solvatochromism, where the ICT band shifts to longer wavelengths as the solvent polarity increases. researchgate.netasianpubs.org The ground state of a nitroaniline is less polar than its charge-separated excited state. Polar solvents stabilize both states, but they stabilize the more polar excited state to a greater extent. This differential stabilization reduces the energy gap between the ground and excited states, resulting in a bathochromic shift of the λmax. researchgate.net

The table below illustrates the solvatochromic effect on the ICT band of a substituted nitroaniline, showing a clear red shift with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | λmax (nm) for 4,5-dichloro-2-nitroaniline | Reference |

| Benzene | 2.28 | 390 | asianpubs.org |

| Chloroform | 4.81 | 392 | asianpubs.org |

| Ethanol | 24.55 | 398 | asianpubs.org |

| Methanol | 32.70 | 400 | asianpubs.org |

| Water | 80.10 | 408 | asianpubs.org |

This pronounced solvatochromism makes nitroaniline derivatives useful as probes for characterizing the polarity of microenvironments, such as in binary solvent mixtures or surfactant systems. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms and the chemical environment of the butyl group and the substituted benzene ring.

Isomeric purity is a critical parameter, and NMR spectroscopy is an ideal tool for its assessment. The presence of other isomers, such as 2-butyl-4-nitroaniline or N-butyl-2-nitroaniline, would be readily detectable by the appearance of a separate set of signals in the NMR spectrum. For instance, the ¹H and ¹³C NMR spectra of N-butyl-4-nitroaniline have been reported, which would allow for clear differentiation from this compound.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Doublet, Doublet of doublets |

| Amino-H (NH₂) | 4.0 - 6.0 | Broad singlet |

| Butyl-CH₂ (alpha) | 2.4 - 2.7 | Triplet |

| Butyl-CH₂ (beta) | 1.4 - 1.7 | Sextet |

| Butyl-CH₂ (gamma) | 1.2 - 1.5 | Sextet |

| Butyl-CH₃ (delta) | 0.8 - 1.0 | Triplet |

| Note: This is a predicted table based on general principles of NMR spectroscopy. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₄N₂O₂, corresponding to a molecular weight of 194.23 g/mol . nih.gov

The fragmentation of nitroaniline derivatives under electron ionization (EI) typically involves characteristic losses of the nitro group (NO₂) and fragments from the alkyl chain. For this compound, the molecular ion peak (M⁺) would be expected at m/z 194. The subsequent fragmentation would likely involve the loss of a nitro group (M - 46) to give a fragment at m/z 148. Further fragmentation of the butyl chain could occur through the loss of methyl (CH₃), ethyl (C₂H₅), or propyl (C₃H₇) radicals.

Single Crystal X-ray Diffraction for Precise Solid-State Structure and Crystal Packing Analysis

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While a crystal structure for this compound has not been reported, the analysis of its isomer, N-butyl-4-nitroaniline, and other related nitroaniline derivatives provides valuable insights into the expected solid-state behavior.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

In the solid state, 2-nitroaniline derivatives are known to exhibit intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-nitro group, forming a six-membered ring. This interaction significantly influences the conformation of the molecule. Intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing of this compound, likely involving the amino group and the nitro group of adjacent molecules.

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable information on its optimized geometry, conformational preferences, and electronic characteristics.

Studies on related nitroaniline derivatives have shown that the nitro group is a strong electron-withdrawing group, while the amino group is a strong electron-donating group. The butyl group acts as a weak electron-donating group. This push-pull electronic character is expected to result in a significant dipole moment and potential for nonlinear optical properties.

DFT calculations can be used to determine the energies of different conformers of this compound, arising from the rotation around the C-N bond of the amino group and the C-C bonds of the butyl chain. The most stable conformer would be the one with the lowest calculated energy. Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies provides insight into the molecule's reactivity and its electronic absorption properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. These predictions can then be compared with experimental data to confirm the molecular structure and understand the vibrational modes. For nitroaniline derivatives, DFT calculations have been shown to provide a strong correlation between theoretical and experimental bond lengths, angles, and vibrational frequencies. guidechem.com

For this compound, a full theoretical vibrational analysis would involve optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model.

Table 1: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Nitroaniline Moiety (cm⁻¹) (Note: This table is illustrative and based on typical values for nitroanilines. Specific experimental data for this compound is not readily available in the cited literature.)

| Vibrational Mode | Predicted (Scaled) | Experimental (Typical) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3400 | ~3380 |

| C-H Aromatic Stretch | ~3100 | ~3080 |

| C-H Aliphatic Stretch | ~2960 | ~2950 |

| NO₂ Asymmetric Stretch | ~1520 | ~1500 |

| NO₂ Symmetric Stretch | ~1350 | ~1330 |

Experimental spectra for related compounds are available. For instance, the FTIR spectrum of N-butyl-4-nitroaniline has been recorded to analyze its vibrational frequencies. researchgate.net Similarly, IR and 1H NMR spectra for 4-tert-butyl-2-nitroaniline (B188902) are available in spectral databases. nih.gov A comparison of theoretically predicted spectra with these experimental results for analogous compounds helps in validating the computational methods used.

Energy Landscapes and Tautomeric Forms

Nitroaniline compounds can potentially exist in different tautomeric forms, most notably the nitro-aci tautomerism. This involves the migration of a proton, typically from an adjacent amine or alkyl group, to one of the oxygen atoms of the nitro group, forming a nitronic acid.

While the amine form of nitroanilines is generally the most stable, the existence of minor tautomeric forms in equilibrium in the gas phase has been suggested for some o-nitroanilines, supported by mass spectrometry fragmentation patterns. nih.gov For this compound, theoretical calculations could elucidate the relative energies of its possible tautomers. The stability of these tautomers would depend on factors like intramolecular hydrogen bonding and the electronic effects of the substituents. For 2-nitroaniline derivatives, a strong intramolecular hydrogen bond between the amino and nitro groups is a key structural feature. acs.org

A computational study would map the potential energy surface to identify the global minimum (the most stable tautomer) and any local minima corresponding to less stable tautomers. The energy barriers between these forms could also be calculated to understand the likelihood of tautomerization.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Electron Density Distribution and Prediction of Reaction Sites

The distribution of electron density in the HOMO and LUMO provides a clear picture of the likely sites for electrophilic and nucleophilic attack, respectively. For nitroaniline derivatives, the HOMO is typically localized on the aniline (B41778) moiety (the amino group and the benzene ring), which is the electron-rich part of the molecule. Conversely, the LUMO is generally centered on the electron-withdrawing nitro group and the benzene ring.

In this compound, the electron-donating butyl group at the para position to the nitro group would be expected to increase the electron density on the aromatic ring and the amino group, thereby raising the HOMO energy level. The nitro group, being a strong electron-withdrawing group, significantly lowers the LUMO energy. This push-pull electronic arrangement leads to a smaller HOMO-LUMO gap compared to unsubstituted aniline or nitrobenzene.

Characterization of Charge Transfer Contributions

The electronic transitions in push-pull molecules like this compound often involve a significant degree of intramolecular charge transfer (ICT) from the electron-donating part (amino and butyl-substituted ring) to the electron-accepting part (nitro group). This ICT is responsible for the characteristic absorption bands in their UV-Vis spectra.

The HOMO → LUMO transition is typically the primary electronic excitation and corresponds to this charge transfer. Computational studies on similar molecules, such as N-butyl-4-nitroaniline, have quantified this charge transfer and correlated it with the molecule's nonlinear optical properties. chemscene.com The energy of this transition, and thus the color of the compound, is sensitive to the electronic nature of the donor and acceptor groups and the conjugation length of the molecule.

Topological Analyses (e.g., Hirshfeld Surfaces, Quantum Theory of Atoms in Molecules) for Weak Interactions

Topological analyses are powerful computational tools used to investigate the nature and strength of intermolecular interactions that govern the packing of molecules in a crystalline solid.

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for the mapping of close contacts between neighboring molecules. For derivatives of 2-nitroaniline, Hirshfeld analysis reveals the significant role of both intramolecular and intermolecular hydrogen bonds. acs.orgnih.gov A common feature in 2-nitroaniline derivatives is the formation of an intramolecular hydrogen bond between the amino and nitro groups, which creates a stable six-membered chelate ring. acs.orgresearchgate.net This intramolecular interaction significantly influences the conformation of the molecule.

The intermolecular interactions are then dictated by how these chelated molecules pack together. Based on studies of analogous compounds, the primary intermolecular contacts for a molecule like this compound would likely involve H···H, C···H, and O···H interactions. nih.gov The butyl group, being a non-polar alkyl chain, would primarily contribute to van der Waals forces and influence the crystal packing through steric effects.

A representative distribution of intermolecular contacts for a related nitroaniline derivative is presented in the table below, offering insight into the expected interactions for this compound.

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H···H | ~37.2% |

| C···H/H···C | ~30.7% |

| O···H/H···O | ~24.9% |

| N···H/H···N | ~2.0% |

| C···O/O···C | ~1.8% |

| Data based on a similar substituted nitroaniline derivative and may vary for this compound. nih.gov |

Aromaticity Assessment using Indices (e.g., HOMA)

The aromaticity of a cyclic molecule is a measure of its electronic stability due to the delocalization of π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. nih.govacs.orgmdpi.com A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. researchgate.net

For this compound, the aromaticity of the benzene ring is influenced by the electronic effects of its substituents: the electron-donating amino (-NH₂) and butyl (-C₄H₉) groups, and the electron-withdrawing nitro (-NO₂) group.

Amino Group (-NH₂): As a strong π-electron-donating group, it tends to increase the electron density in the ring, which can affect bond lengths and aromaticity. masterorganicchemistry.com

Nitro Group (-NO₂): As a strong electron-withdrawing group, it perturbs the π-electron distribution and can lead to a decrease in aromaticity. acs.orgmdpi.com

Butyl Group (-C₄H₉): This alkyl group is a weak electron-donating group through inductive effects and hyperconjugation, with a minor impact on the ring's aromaticity compared to the amino and nitro groups.

The following table presents HOMA values for related compounds to provide a comparative context for the expected aromaticity of this compound.

| Compound | HOMA Index |

| Benzene | 1.000 |

| Nitrobenzene | ~0.975 |

| Aniline | ~0.985 |

| p-Nitroaniline | ~0.950 |

| These are approximate values from various computational studies and serve for comparative purposes. |

In Silico Modeling for Structure-Property Relationship Predictions

In silico modeling, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, is a valuable approach for predicting the biological activity or physical properties of a chemical based on its molecular structure. researchgate.netunipi.itdergipark.org.trscience.gov These models use calculated molecular descriptors to establish a mathematical relationship with a specific property.

For a molecule like this compound, QSAR models could be developed to predict properties such as toxicity, reactivity, or nonlinear optical response. dergipark.org.tr The molecular descriptors used in such models can be categorized into several types:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe the connectivity of atoms, such as molecular connectivity indices (χ). researchgate.net

Geometric Descriptors: Parameters related to the 3D structure of the molecule.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, polarizability, hyperpolarizability, and energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr

Studies on nitrobenzene and anilide derivatives have successfully used these descriptors to model their toxicological effects and other properties. researchgate.netdergipark.org.tr For instance, hyperpolarizability has been shown to be a good descriptor for the toxicity of nitrobenzene derivatives. dergipark.org.tr Molecular connectivity indices have been correlated with the antimicrobial activity of substituted anilides. researchgate.net

The table below lists some relevant molecular descriptors and their potential significance in predicting the properties of this compound.

| Molecular Descriptor | Significance |

| Molecular Weight | A fundamental constitutional descriptor influencing physical properties. |

| LogP (Octanol-water partition coefficient) | Predicts lipophilicity and potential for bioaccumulation. |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Polarizability/Hyperpolarizability | Relates to the molecule's response to an external electric field, important for nonlinear optical properties and can be correlated with toxicity. dergipark.org.tr |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals relate to the molecule's reactivity and electronic properties. |

| Molecular Connectivity Indices (e.g., ²χ) | Topological descriptors that have been linked to the biological activity of related anilides. researchgate.net |

By calculating these and other descriptors for this compound and its analogs, it is possible to build robust QSAR models that can predict its behavior and guide further experimental investigation.

Advanced Applications in Materials Science and Functional Chemistry

Development of Functional Materials and Organic Chromophores

The specific arrangement of electron-donating (amino and butyl groups) and electron-withdrawing (nitro group) substituents on the aromatic ring of 4-Butyl-2-nitroaniline imparts significant chromophoric properties to the molecule. This "push-pull" system facilitates intramolecular charge transfer (ICT), a phenomenon crucial for various functional materials.

Investigation as Chromophores for Non-Linear Optical (NLO) and Optoelectronic Devices

Organic molecules with strong ICT characteristics, such as nitroaniline derivatives, are of great interest for applications in non-linear optics (NLO) and optoelectronics. These materials can alter the properties of light, enabling applications like frequency doubling and optical switching. The NLO response in these molecules is associated with their molecular hyperpolarizability. While direct NLO data for this compound is not extensively documented in publicly available literature, the properties of analogous compounds strongly suggest its potential.

The introduction of an alkyl group, such as the butyl group in this compound, can enhance these NLO properties. semanticscholar.org Studies on N-alkyl-p-nitroanilines have shown that the length and nature of the alkyl chain play a critical role in the crystal structure, which in turn influences the second harmonic generation (SHG) efficiency. researchgate.net The butyl group can affect the molecule's crystal packing, potentially leading to a non-centrosymmetric arrangement that is essential for second-order NLO effects. Furthermore, alkyl substituents can enhance the solubility of the chromophore in polymeric matrices, which is advantageous for the fabrication of NLO devices.

| Compound | Substitution Pattern | Key NLO Property/Finding | Potential Implication for this compound |

|---|---|---|---|

| p-Nitroaniline (p-NA) | 4-nitro, 1-amino | Serves as a prototypical NLO molecule for comparative studies. | Provides a baseline for assessing the impact of additional substituents. |

| 2-Methyl-4-nitroaniline (MNA) | 2-methyl, 4-nitro, 1-amino | Exhibits a large nonlinear optical response, with a high figure of merit compared to inorganic materials like LiNbO3. acs.org | The presence of an alkyl group (methyl) enhances NLO properties, suggesting the butyl group would have a similar or greater effect. |

| N-Alkyl-p-nitroanilines | 4-nitro, 1-(N-alkyl)amino | The alkyl chain length influences crystal symmetry, which is crucial for second harmonic generation. researchgate.net | The butyl group at the 4-position could similarly influence crystal packing and enhance NLO response. |

| 4-chloro-2-nitroaniline | 4-chloro, 2-nitro, 1-amino | Shows a second harmonic generation (SHG) efficiency three times that of KDP (Potassium Dihydrogen Phosphate). bldpharm.com | Demonstrates that substitution at the 4- and 2-positions can lead to significant NLO activity. |

Application in the Synthesis of High-Performance Pigments and Colorants

Aromatic amines, particularly nitroanilines, are foundational precursors in the synthesis of azo dyes and pigments. wikipedia.org The synthesis involves a two-step process: diazotization followed by azo coupling. In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound characterized by the -N=N- chromophore.

The specific substituents on the nitroaniline precursor influence the final color and properties of the dye. The butyl group in this compound can be expected to enhance the solubility of the resulting dye in organic media and polymer matrices, a desirable characteristic for applications in inks, coatings, and plastics. Moreover, the position of the nitro and butyl groups will affect the electronic distribution within the azo dye, thereby modifying its absorption spectrum and, consequently, its color. Research on dyes derived from 4-nitroaniline (B120555) has shown good coloration and fastness properties on various textiles. researchgate.netgoogle.com

| Step | Process | Reactants | General Product | Role of this compound |

|---|---|---|---|---|

| 1 | Diazotization | Aromatic amine (e.g., this compound), Sodium Nitrite, Acid (e.g., HCl) | Aromatic Diazonium Salt | Serves as the aromatic amine precursor to form the diazonium salt. |

| 2 | Azo Coupling | Aromatic Diazonium Salt, Coupling Agent (e.g., 2-naphthol, phenol) | Azo Dye/Pigment | The diazonium salt derived from it acts as the electrophile in the coupling reaction. |

Utilization as Polymer Additives and Stabilizers in Advanced Material Formulations

Aromatic amines are a known class of stabilizers used to protect polymers from degradation caused by oxidation and exposure to UV light. semanticscholar.orgresearchgate.net They can function as antioxidants by scavenging free radicals that initiate the degradation process. While the use of this compound specifically as a polymer additive is not widely documented, its chemical structure suggests potential in this area.

The presence of the amine group allows it to function as a radical scavenger. The butyl group enhances its compatibility with polyolefin matrices, such as polyethylene (B3416737) and polypropylene, potentially improving its dispersion and effectiveness as a stabilizer. Furthermore, nitro-aromatic compounds have been investigated for their ability to be incorporated into polymer backbones, which could lead to materials with enhanced thermal stability. researchgate.netiaea.org Copolymers of aniline and nitroaniline have been synthesized to tune the physicochemical properties of the resulting polymers for various applications. researchgate.net

Role as a Key Intermediate in Specialized Chemical Synthesis

The reactivity of the amino and nitro groups, along with the potential for reactions on the aromatic ring, makes this compound a versatile building block for more complex molecules.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

Nitroanilines are important intermediates in the pharmaceutical industry. wikipedia.orgchempanda.com They can be chemically modified in various ways to produce a wide range of biologically active compounds. For instance, the nitro group can be reduced to a second amino group, creating a diamine derivative. This resulting substituted phenylenediamine can then serve as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

The synthesis of metal complexes with derivatives of 2-nitroaniline (B44862) has been explored for their potential biological activities, including antibacterial and antifungal properties. nih.gov The butyl group in this compound could be strategically used to enhance the lipophilicity of a potential drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Building Block for Agrochemicals and Related Specialty Chemicals

Substituted nitroanilines are also valuable intermediates in the production of agrochemicals. wikipedia.org The synthesis of various pesticides and herbicides relies on the chemical transformations of these foundational molecules. The specific substitution pattern of this compound makes it a candidate for the development of new active ingredients in crop protection. For example, the synthesis of 4-propylthio-2-nitroaniline, a structurally related compound, is a known process for creating agrochemical intermediates. The presence of the butyl group can influence the environmental fate and biological activity of the resulting agrochemical.

Synthesis of Complex Organic Structures and Conjugated Systems

The synthesis of complex organic structures and conjugated systems is a cornerstone of modern materials chemistry, aiming to create molecules with specific electronic and photophysical properties. Substituted anilines, including this compound, are key intermediates in the production of more complex molecules like oligoanilines. These oligomers, which are well-defined, shorter versions of polyaniline, are of interest for their potential applications in electronics, such as in field-effect transistors and as corrosion protection agents. The synthesis of substituted trimeric oligoanilines has been achieved through palladium-catalyzed aromatic amination reactions, demonstrating a viable pathway to creating larger, more complex conjugated systems from aniline-based precursors.

The electronic properties of these conjugated systems can be finely tuned by the incorporation of various substituent groups. For instance, the presence of an electron-withdrawing group can significantly shift the absorption maximum to longer wavelengths in the UV-vis spectra of the resulting oligomers. This tunability is essential for the design of materials for specific optical applications.

Explorations in Smart Materials and Sensing Technologies

"Smart materials" that respond to external stimuli are at the forefront of materials science research. This compound and its derivatives are being investigated as components in the creation of such materials, particularly for sensing and photo-responsive applications.

Development of Fluorescent Materials and Probes

Fluorescent materials and probes are indispensable tools in various scientific disciplines, including environmental monitoring and biomedical diagnostics. The development of sensors for the detection of specific analytes is an area of intense research. Nitroaromatic compounds, including isomers of nitroaniline, are important industrial chemicals, and their detection in the environment is of significant concern.

Researchers have developed novel fluorescent sensors for the detection of nitroaniline isomers. While not specifically detailing the use of this compound, the principles underlying the design of these sensors are applicable. For instance, fluorescent sensors based on molecularly imprinted poly(ionic liquids) have demonstrated high sensitivity and selectivity for 4-nitroaniline in water, with a very low limit of detection. nih.gov These sensors operate on the principle of fluorescence quenching upon binding of the analyte to the polymer matrix. The design of such materials often involves creating a specific recognition site for the target molecule, and the unique substitution pattern of this compound could be exploited to develop highly selective sensors.

The quenching efficiency of fluorescent materials is a key parameter in sensor design. Studies on metal-organic frameworks (MOFs) have shown their potential in the selective and sensitive fluorescent sensing of different nitroaromatic compounds. For example, a Cu(II)-based MOF has been shown to be extremely sensitive to 4-nitroaniline, exhibiting a high photoluminescence quenching efficiency.

Below is a table summarizing the performance of a fluorescent sensor for 4-nitroaniline:

| Property | Value |

| Analyte | 4-Nitroaniline (4-NA) |

| Functional Monomer | 3-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-vinyl-1H-imidazol-3-ium bromide |

| Detection Time | 0.5 min |

| Limit of Detection (LOD) | 0.8 nM |

| Linear Range | 2.67–10,000 nM |

This data is for a novel molecularly imprinted fluorescent sensor and illustrates the potential for developing sensitive detection methods for nitroaniline compounds. nih.gov

Design of Photo-responsive Systems and Molecular Switches

Photo-responsive systems and molecular switches are molecules that can reversibly change their properties upon exposure to light. This phenomenon, known as photochromism, is at the heart of technologies like self-darkening lenses and has potential applications in optical data storage and molecular electronics.

Azo dyes, which can be synthesized from aniline derivatives, are a well-known class of photochromic compounds. The synthesis of azo dyes often involves the diazotization of an aniline, such as 4-nitroaniline, followed by coupling with another aromatic compound. researchgate.netchegg.com The resulting azo compounds can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, leading to a change in their absorption spectra and, consequently, their color.

While specific research on photo-responsive systems derived directly from this compound is not extensively detailed in the provided search results, the general principles of azo dye synthesis and photochromism are highly relevant. The substitution pattern of this compound, with its electron-donating and withdrawing groups, is characteristic of "push-pull" chromophores. These types of molecules are known to exhibit interesting nonlinear optical (NLO) properties and are prime candidates for the development of photo-responsive materials. The butyl group would also be expected to influence the solubility and solid-state packing of such dyes, which are critical factors for their application in devices.

The design of molecular switches often involves creating systems that can be toggled between two or more stable states by an external stimulus. The photoisomerization of azobenzene (B91143) derivatives is a classic example of a molecular switch. The development of new photochromic dyes with improved properties, such as enhanced fatigue resistance and tunable switching wavelengths, is an ongoing area of research. The unique electronic and steric properties imparted by the substituents on the this compound scaffold could be harnessed to create novel photo-responsive systems with tailored functionalities.

Environmental Impact and Remediation Strategies of Nitroaniline Derivatives

Environmental Fate and Transport Mechanisms of Nitroaniline Compounds

The environmental persistence and mobility of nitroaniline compounds are governed by a complex interplay of their physicochemical properties and interactions with environmental matrices. Due to the presence of the electron-withdrawing nitro group, these compounds are generally resistant to aerobic biodegradation. oup.comnih.gov

Direct data on the degradation pathways of 4-Butyl-2-nitroaniline is limited; however, insights can be drawn from studies on structurally similar compounds. Nitroaromatic compounds are known to be recalcitrant, and their degradation is often slow in natural environments. cswab.org